
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique combination of a bromine and fluorine-substituted phenyl ring, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated and fluorinated benzene derivative.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-iodo-5-fluorophenyl)propan-2-OL
Uniqueness
(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is unique due to the specific combination of bromine and fluorine substituents, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C9H11BrFNO |
|---|---|
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |
Clé InChI |
UMGGLXQSZJPMAZ-CDUCUWFYSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC(=C1)Br)F)N)O |
SMILES canonique |
CC(C(C1=CC(=CC(=C1)Br)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




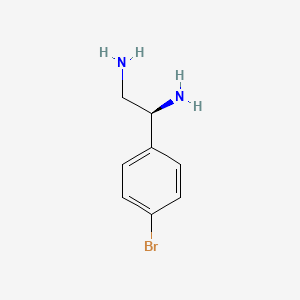


![Ethyl thieno[2,3-D]thiazole-2-carboxylate](/img/structure/B13043591.png)


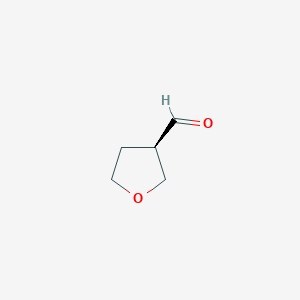
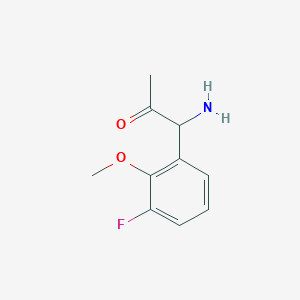
![4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B13043608.png)
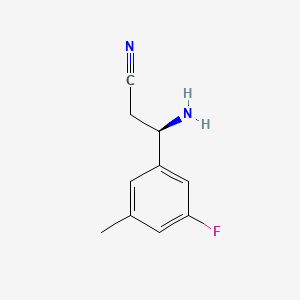
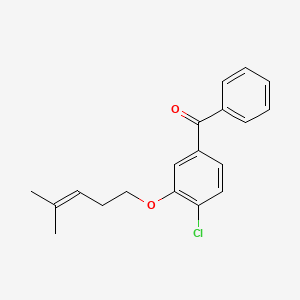
![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043641.png)
